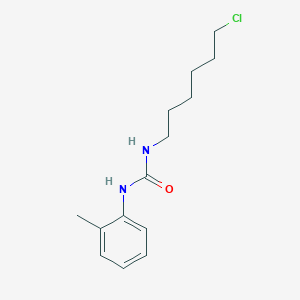
1-(6-Chlorohexyl)-3-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea compounds are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in the pharmaceutical industry and in various chemical reactions due to their unique properties .
Synthesis Analysis
The synthesis of urea compounds typically involves the reaction of an isocyanate with an amine. This reaction produces a urea compound and releases a molecule of water .Molecular Structure Analysis
The molecular structure of urea compounds consists of a carbonyl group (C=O) flanked by two amine groups (-NH2). This structure allows for a variety of chemical reactions and interactions .Chemical Reactions Analysis
Urea compounds can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, allowing them to react with a wide range of other compounds .Wissenschaftliche Forschungsanwendungen
Biosensors and Biotechnology Recent advances in biosensors have focused on detecting and quantifying urea concentrations due to its ubiquitous presence and significance in various fields such as fishery, dairy, food preservation, and agriculture. Urea biosensors utilize enzymes like urease as bioreceptor elements, with recent decades seeing an emphasis on materials for enzyme immobilization including nanoparticles and conducting polymers to enhance sensor performance (Botewad et al., 2021).
Drug Design and Medical Applications Ureas play a crucial role in drug design due to their unique hydrogen-binding capabilities, making them an integral part of small molecules that exhibit a wide range of bioactivities. This includes modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, highlighting the importance of urea moiety in medicinal chemistry (Jagtap et al., 2017).
Agricultural and Environmental Implications Urea-based compounds, including 1-(6-Chlorohexyl)-3-(2-methylphenyl)urea, have significant applications in agriculture and environmental management. For instance, urease inhibitors are explored for their potential to reduce ammonia volatilization from urea-based fertilizers, improving nitrogen use efficiency and reducing environmental pollution. This includes strategies for enhanced fertilizer formulations to mitigate adverse effects on seed germination and plant growth (Bremner, 1995).
Energy Storage and Electrochemical Applications The exploration of urea for energy storage and as a hydrogen carrier presents an innovative approach to sustainable energy solutions. Urea's role as a potential hydrogen carrier for fuel cells has been discussed, emphasizing its non-toxic, stable properties that facilitate easy transport and storage. This positions urea as a promising candidate for addressing long-term sustainable hydrogen supply challenges (Rollinson et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-chlorohexyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-12-8-4-5-9-13(12)17-14(18)16-11-7-3-2-6-10-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYCNWDPNSFEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chlorohexyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

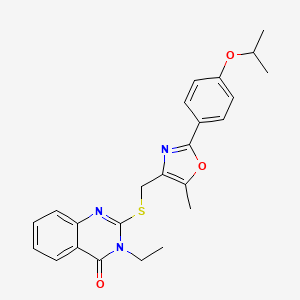
![N-(4-fluorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2731425.png)
![4-Oxaspiro[2.4]heptan-6-amine](/img/structure/B2731430.png)
![2-({[4-(3,4-Dimethoxyphenyl)-1,3-oxazol-2-yl]methyl}sulfanyl)-3-(3-methylbutyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2731431.png)
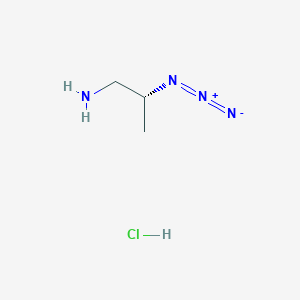
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
![6-ethyl 3-methyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2731437.png)
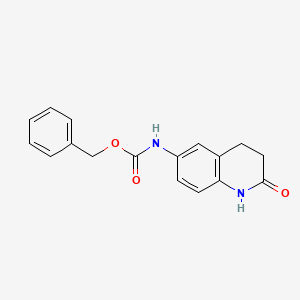
![2,6-Dimethyl-4-{3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]benzenesulfonyl}morpholine](/img/structure/B2731439.png)
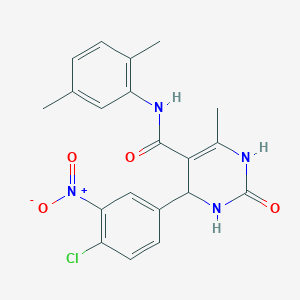
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
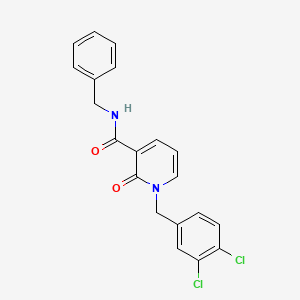
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2731444.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)